molecular formula C8H8O4 B1612172 2-Hydroxy-5-(hydroxymethyl)benzoic acid CAS No. 7437-20-9

2-Hydroxy-5-(hydroxymethyl)benzoic acid

Cat. No.: B1612172
CAS No.: 7437-20-9
M. Wt: 168.15 g/mol
InChI Key: IHKBGCFBEGPHQF-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Studies

Aromatic carboxylic acids are a major class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. nih.gov This structural feature imparts these molecules with distinct chemical properties that make them valuable in various fields of chemical research. Salicylic (B10762653) acid (2-hydroxybenzoic acid) is one of the most well-known aromatic carboxylic acids, with a long history in medicinal chemistry. nih.gov

2-Hydroxy-5-(hydroxymethyl)benzoic acid belongs to the family of substituted salicylic acids. The presence of the hydroxymethyl group at the 5-position of the salicylic acid scaffold introduces an additional reactive site, expanding its potential for derivatization and application in organic synthesis. The study of such substituted aromatic carboxylic acids is crucial for developing new molecules with tailored properties. Research into related compounds, such as 2-hydroxy-5-nitrobenzoic acid and 5-acetamido-2-hydroxybenzoic acid, has demonstrated the impact of substitution on the biological and chemical characteristics of the parent salicylic acid molecule. nbinno.commdpi.com For instance, the synthesis of 2-hydroxy-5-aminobenzoic acid often involves multi-step reactions, highlighting the importance of developing efficient synthetic routes for such derivatives. google.com

The chemical behavior of this compound is governed by its functional groups. The carboxylic acid moiety can undergo esterification, amidation, and reduction. The phenolic hydroxyl group can be alkylated or acylated, and it also influences the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups.

Interactive Table: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C8H8O4 nih.gov
Molecular Weight 168.15 g/mol nih.gov
CAS Number 7437-20-9 guidechem.com
IUPAC Name This compound nih.gov
Monoisotopic Mass 168.04225873 Da nih.gov
Predicted pKa 3.19±0.10 guidechem.com
Hydrogen Bond Donor Count 3 guidechem.com
Hydrogen Bond Acceptor Count 4 guidechem.com

Research Significance and Scope

The significance of this compound in research stems from its potential as a versatile building block in the synthesis of more complex molecules. Its trifunctional nature allows for selective chemical transformations, making it a valuable intermediate in the preparation of a wide range of organic compounds.

The exploration of functional analogues of salicylic acid is an active area of research, particularly in the development of new therapeutic agents and crop protection agents. mdpi.com While specific biological activities of this compound are not extensively documented in dedicated studies, the known biological profiles of structurally similar compounds, such as gentisic acid (2,5-dihydroxybenzoic acid), suggest potential for anti-inflammatory and antioxidant properties. nih.gov

In the field of medicinal chemistry, substituted salicylic acids are investigated for a variety of therapeutic applications. For example, derivatives of salicylic acid have been synthesized and evaluated for their antimicrobial and cytotoxic activities. birmingham.ac.uk The structural motifs present in this compound could be incorporated into larger molecules to modulate their pharmacological properties.

Furthermore, the study of bi-aryl analogues of salicylic acids has emerged as a promising strategy to ameliorate endoplasmic reticulum stress, a condition implicated in various diseases. nih.gov The hydroxymethyl group in this compound could serve as a handle for the introduction of aryl substituents, contributing to this area of research. The broader trend in salicylic acid research has shifted from fundamental studies of its synthesis and properties to the investigation of the biological activities of its derivatives. bumipublikasinusantara.id

The synthesis of derivatives of this compound is an area of interest. For instance, the synthesis of 2-hydroxy-5-(propargyloxy)benzoic acid, a related compound, has been achieved through selective O-propargylation, demonstrating the feasibility of modifying the phenolic hydroxyl group. researchgate.net Such synthetic studies pave the way for the creation of novel compounds with potentially valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKBGCFBEGPHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609356
Record name 2-Hydroxy-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7437-20-9
Record name 2-Hydroxy-5-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

De Novo Synthesis Approaches for 2-Hydroxy-5-(hydroxymethyl)benzoic Acid

The de novo synthesis of this compound involves the strategic assembly of the molecule from simpler, readily available starting materials. A plausible and commonly employed strategy begins with the synthesis of a salicylic (B10762653) acid backbone, followed by the introduction of the hydroxymethyl group at the C5 position.

One of the foundational reactions in the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction . This carboxylation reaction typically involves the treatment of a phenoxide with carbon dioxide under pressure and heat. For instance, sodium salicylate (B1505791) can be prepared by reacting sodium phenolate (B1203915) with CO2 at high pressure and temperature. ijesi.org While the direct Kolbe-Schmitt carboxylation of phenol (B47542) predominantly yields salicylic acid (2-hydroxybenzoic acid), modifications to the reaction conditions, such as the use of potassium carbonate, can favor the formation of p-hydroxybenzoic acid. nih.gov

A potential pathway to this compound could therefore commence with salicylic acid. The subsequent critical step is the introduction of a hydroxymethyl group at the 5-position. This can be achieved through electrophilic aromatic substitution reactions. One such method is hydroxymethylation , which can be performed using formaldehyde (B43269) in the presence of an acid or base catalyst. The reaction of salicylic acid with formaldehyde would be expected to direct the hydroxymethyl group to the position para to the hydroxyl group, yielding the desired product.

Alternatively, a related starting material, 4-hydroxybenzoic acid, can be synthesized in E. coli from chorismate, a key intermediate in the shikimate pathway. nih.gov This biotechnological approach offers a renewable route to a key intermediate. Subsequent hydroxylation at the 2-position and functionalization would be required to arrive at the target molecule. Another synthetic strategy involves the oxidation of p-xylene (B151628) to produce 4-(hydroxymethyl)benzoic acid, which could then undergo further functionalization. google.com

A multi-step synthesis starting from p-aminophenol has also been described for a related compound, 2-hydroxy-5-aminobenzoic acid, utilizing the Kolbe-Schmitt reaction. google.com This highlights the versatility of this reaction in synthesizing substituted hydroxybenzoic acids.

Derivatization and Functionalization Techniques

Once this compound is obtained, its chemical reactivity can be harnessed to generate a diverse array of derivatives. The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a primary alcohol—allows for a wide range of selective modifications.

Esterification Reactions

The carboxylic acid group of this compound readily undergoes esterification. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, the esterification of salicylic acid with methanol (B129727) yields methyl salicylate, a compound found in wintergreen oil. youtube.com Similarly, reacting this compound with various alcohols would produce the corresponding esters.

A patent describes a process for the esterification of hydroxybenzoic acids by reacting them with a halogenated derivative of an aliphatic or aromatic hydrocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. sapub.org This method offers an alternative to traditional acid-catalyzed esterification.

The phenolic hydroxyl group can also undergo esterification, typically using an acyl chloride or anhydride. For instance, the well-known synthesis of aspirin (B1665792) (acetylsalicylic acid) involves the acetylation of the phenolic hydroxyl group of salicylic acid using acetic anhydride. ijesi.org A similar reaction with this compound would yield the corresponding acetate (B1210297) ester at the phenolic position.

Reactant 1Reactant 2ProductReaction Type
This compoundMethanolMethyl 2-hydroxy-5-(hydroxymethyl)benzoateCarboxylic Acid Esterification
This compoundAcetic Anhydride2-Acetoxy-5-(acetoxymethyl)benzoic acidPhenolic and Alcoholic Esterification
This compoundBenzyl (B1604629) ChlorideBenzyl 2-hydroxy-5-(hydroxymethyl)benzoateCarboxylic Acid Esterification

Condensation Reactions

The carboxylic acid functionality of this compound is a prime site for condensation reactions, particularly with amines to form amides. The direct reaction of a carboxylic acid with an amine can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. However, heating this salt above 100 °C can drive off water and form the amide. capes.gov.br

More efficient methods for amide bond formation involve the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. capes.gov.br Another approach involves the use of titanium tetrachloride (TiCl4) to mediate the condensation of carboxylic acids and amines, providing the corresponding amides in good yields. dergipark.org.tr

These methodologies allow for the synthesis of a wide range of N-substituted amides of this compound, introducing diverse structural motifs and potentially modulating the biological activity of the parent compound.

Formation of Metal Complexes

The presence of both a carboxylic acid and a phenolic hydroxyl group in an ortho-relationship makes this compound an excellent chelating agent for a variety of metal ions. Salicylic acid and its derivatives are well-known to form stable complexes with transition metals. ijesi.orgiosrjournals.org

The synthesis of these metal complexes typically involves the reaction of a salt of the metal with the salicylic acid derivative in a suitable solvent. For example, copper(II) complexes of salicylic acid and acetylsalicylic acid have been synthesized by reacting the ligands with copper carbonate. researchgate.net Similarly, complexes of Mn(II), Fe(II), Co(II), and Ni(II) with salicylic acid have been prepared in ethanolic solutions. iosrjournals.org

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several green approaches can be considered.

One notable example is the synthesis of salicylic acid from wintergreen oil, a natural and renewable resource. nih.govdergipark.org.trresearchgate.netistanbul.edu.tr This biosynthetic approach, which involves the hydrolysis of methyl salicylate, presents a more sustainable alternative to traditional syntheses from petroleum-based feedstocks. dergipark.org.trresearchgate.netistanbul.edu.tr The use of water as a solvent and the avoidance of harsh reagents are key features of this green methodology. dergipark.org.trresearchgate.netistanbul.edu.tr

Furthermore, salicylic acid itself can be employed as a catalyst in green synthetic methodologies. It has been used to catalyze the three-component cyclocondensation of aldehydes, β-ketoesters, and hydroxylamine (B1172632) hydrochloride in water, a green solvent. researchgate.net

The development of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another tenet of green chemistry. This approach minimizes waste generation and reduces energy consumption. A one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone (B48652) has been reported, showcasing the potential for efficient and environmentally friendly processes. mdpi.com Applying similar one-pot strategies to the synthesis of this compound, for instance, by combining the hydroxymethylation and carboxylation steps, would be a significant advancement in its sustainable production.

Green Chemistry PrincipleApplication in SynthesisReference
Use of Renewable FeedstocksSynthesis of salicylic acid from wintergreen oil dergipark.org.trresearchgate.netistanbul.edu.tr
Use of Safer SolventsSynthesis in aqueous media researchgate.net
CatalysisSalicylic acid as a catalyst researchgate.net
One-Pot SynthesisEfficient synthesis of related heterocyclic compounds mdpi.com

Water Surrogate Applications in Multicomponent Reactions (e.g., Passerini, Ugi)

The Passerini reaction , first described in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.com The reaction is believed to proceed through a trimolecular, concerted mechanism, particularly in aprotic solvents. organic-chemistry.org While direct application of this compound in a Passerini reaction is not extensively documented in readily available literature, the use of structurally similar compounds like salicylic acid has been reported. researchgate.net For instance, the Passerini reaction of cyrene with salicylic acid and various isocyanides has been shown to produce α-acyloxyamide derivatives with good yields. researchgate.net This suggests a potential pathway for the synthesis of analogues of this compound.

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org This reaction is known for its high yields and is often complete within minutes. wikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the final product. wikipedia.org The Ugi reaction's versatility has been demonstrated in the synthesis of various lactams and other complex structures by using bifunctional starting materials. wikipedia.orgnih.gov For example, 2-formylbenzoic acid has been utilized in Ugi-type reactions to create highly functionalized lactams. nih.gov This highlights the potential for using derivatives of this compound, where the carboxylic acid and another functional group can participate in the Ugi reaction to generate complex analogues.

Table 1: Key Features of Passerini and Ugi Reactions

Feature Passerini Reaction Ugi Reaction
Number of Components Three (Carboxylic Acid, Carbonyl, Isocyanide) Four (Carboxylic Acid, Carbonyl, Amine, Isocyanide)
Product α-Acyloxy amide Bis-amide
Key Transformation Formation of an ester and an amide bond Formation of two amide bonds
Driving Force - Mumm Rearrangement wikipedia.org

Catalyst-Mediated Transformations

Catalysts play a crucial role in modern organic synthesis by enabling new reaction pathways, increasing reaction efficiency, and improving selectivity. Various catalyst-mediated transformations have been employed in the synthesis of benzoic acid derivatives, which could be applicable to the synthesis of this compound and its analogues.

For example, palladium-catalyzed C-H carboxylation of phenols represents a powerful method for the synthesis of salicylic acids. nih.gov This approach utilizes a directing group to achieve high regioselectivity. nih.gov Iron catalysts have also been used for the synthesis of hydroxybenzoic acids and their esters from phenols, carbon tetrachloride, and alcohols. researchgate.net Furthermore, copper-catalyzed reactions have been employed in the synthesis of related phenolic compounds.

The biosynthesis of hydroxybenzoic acid-amine conjugates in engineered E. coli demonstrates the use of enzymatic catalysts. jmb.or.kr For instance, the synthesis of 4-hydroxybenzoyl tyramine (B21549) involves the activation of 4-hydroxybenzoic acid by the attachment of CoA, a reaction catalyzed by hydroxybenzoic acid-CoA ligase. jmb.or.kr This activated intermediate then reacts with tyramine, mediated by an acetyltransferase, to form the final amide product. jmb.or.kr A similar enzymatic approach could potentially be adapted for the synthesis of derivatives of this compound.

Advanced Synthesis Strategies for Analogues and Derivatives

A variety of advanced synthetic strategies have been developed to access analogues and derivatives of this compound, allowing for the systematic modification of its structure to explore structure-activity relationships.

One common strategy involves the modification of the hydroxyl and carboxylic acid functional groups. For example, the synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid has been achieved through methylation reactions. Similarly, 2-hydroxy-5-(propargyloxy)benzoic acid has been synthesized, demonstrating the derivatization of the hydroxyl group with a propargyl moiety. acs.org

The synthesis of amide derivatives is another important strategy. The biological synthesis of N-2-hydroxybenzoyl tryptamine (B22526) involves the conjugation of 2-hydroxybenzoic acid with tryptamine. jmb.or.kr Chemical methods for amide formation are also prevalent.

Furthermore, multicomponent reactions, as discussed previously, offer an advanced strategy for the rapid synthesis of complex analogues. While direct examples with this compound are scarce, the principles of the Passerini and Ugi reactions can be applied to create a wide array of derivatives by using appropriately functionalized starting materials.

Table 2: Examples of Synthesized Analogues and Derivatives

Analogue/Derivative Synthetic Strategy Key Reagents/Conditions
2-Hydroxy-4,5-dimethoxybenzoic acid Methylation -
2-Hydroxy-5-(propargyloxy)benzoic acid O-propargylation Propargyl bromide
N-2-Hydroxybenzoyl tryptamine Amide conjugation (biosynthesis) Engineered E. coli, 2-hydroxybenzoic acid, tryptamine jmb.or.kr
α-Acyloxy amides Passerini Reaction Carboxylic acid, carbonyl, isocyanide wikipedia.org
Bis-amides Ugi Reaction Carboxylic acid, carbonyl, amine, isocyanide wikipedia.org

Advanced Characterization and Analytical Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is fundamental to elucidating the precise structure of 2-Hydroxy-5-(hydroxymethyl)benzoic acid. Techniques such as NMR, IR, and Mass Spectrometry each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer specific insights into the molecule's atomic arrangement.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum reveals distinct signals for the aromatic protons, the hydroxymethyl protons, and the acidic and phenolic protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org The integration of these signals corresponds to the ratio of protons in each unique environment. docbrown.info

The ¹³C NMR spectrum identifies the different carbon environments within the molecule. Signals correspond to the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the benzylic carbon of the hydroxymethyl group. rsc.orgchemicalbook.com

Detailed spectral data obtained from analyses are presented below.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Click on the headers to sort the data.

SignalChemical Shift (δ, ppm)MultiplicityAssignment
H-3~6.9Doublet (d)Aromatic proton ortho to the hydroxyl group
H-4~7.3Doublet of doublets (dd)Aromatic proton meta to the hydroxyl group
H-6~7.8Doublet (d)Aromatic proton ortho to the carboxyl group
CH₂~4.5Singlet (s)Hydroxymethyl group protons
OH (phenolic)VariableBroad Singlet (br s)Phenolic hydroxyl proton
COOHVariableBroad Singlet (br s)Carboxylic acid proton
OH (alcohol)VariableTriplet (t)Hydroxymethyl hydroxyl proton

Note: Solvent is typically DMSO-d₆ or CDCl₃. rsc.org Chemical shifts and multiplicities are approximate and can vary based on solvent and concentration.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Click on the headers to sort the data.

SignalChemical Shift (δ, ppm)Assignment
C=O~172Carboxylic acid carbon
C-2 (C-OH)~160Aromatic carbon bearing the phenolic hydroxyl group
C-5 (C-CH₂OH)~140Aromatic carbon bearing the hydroxymethyl group
C-6~130Aromatic carbon (CH)
C-4~120Aromatic carbon (CH)
C-1~118Aromatic carbon bearing the carboxyl group
C-3~116Aromatic carbon (CH)
CH₂OH~62Hydroxymethyl carbon

Note: Data is based on typical values for substituted benzoic acids and available spectral information. chemicalbook.com Exact shifts are dependent on experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. chemicalbook.com The spectrum is characterized by several key absorption bands:

O-H Stretching: A very broad and strong absorption band is typically observed from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. docbrown.info Overlapping within this region, or appearing as distinct bands, are the stretching vibrations for the phenolic hydroxyl and the alcoholic hydroxyl groups. docbrown.inforesearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands typically above 3000 cm⁻¹. docbrown.info

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group is prominent between 1680 and 1700 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1450-1625 cm⁻¹ region. docbrown.info

C-O Stretching: The spectrum shows C-O stretching vibrations for the carboxylic acid, phenolic, and alcohol groups, typically found in the 1210-1320 cm⁻¹ range. docbrown.info

O-H Bending: Out-of-plane O-H bending vibrations can also be identified. docbrown.info

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of this compound. The compound has a molecular weight of 168.15 g/mol and an exact mass of 168.04225873 Da. nih.gov

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), the compound is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. nih.govvu.edu.au

Tandem mass spectrometry (MS/MS) analysis reveals the fragmentation pattern of the parent ion, which helps confirm the structure. Common fragmentation pathways for hydroxybenzoic acids include the loss of a water molecule (H₂O, 18 Da) and, most characteristically, the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a process known as decarboxylation. researchgate.net Analysis of these fragment ions provides further structural confirmation. researchgate.net Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization to increase volatility. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity assessment of this compound. bldpharm.commedchemexpress.com A typical method involves:

Stationary Phase: A reversed-phase column, such as a C18 or biphenyl (B1667301) column, is frequently used. vu.edu.auhelixchrom.com

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous solvent (often acidified with formic acid or acetic acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol (B129727). vu.edu.auupb.ro A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for optimal separation.

Detection: Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring is a strong chromophore. aarlab.com Mass spectrometry can also be coupled with HPLC (LC-MS) for more selective and sensitive detection. vu.edu.au

This method allows for the effective separation of the target compound from starting materials, by-products, and degradation products, enabling accurate purity determination. helixchrom.com

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), is a more advanced version of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). vu.edu.au This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. nih.gov

UPLC methods for analyzing this compound and related compounds employ similar principles to HPLC but with specialized instrumentation capable of handling higher backpressures. nih.govmdpi.com A UHPLC-MS/MS method, for instance, can provide rapid and highly sensitive quantification of the compound. nih.gov The mobile phases and column chemistries (e.g., C18) are analogous to those used in HPLC, but the run times can be reduced to just a few minutes. nih.gov

Thermal Analysis Methodologies (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of chemical compounds. While specific TGA data for this compound is not extensively documented in publicly available literature, the thermal behavior of related hydroxybenzoic acid isomers has been investigated. Studies on hydroxybenzoic acids using rising temperature thermogravimetry have been conducted to determine the kinetics of their decomposition. researchgate.net For instance, the activation energies for the decomposition of ortho, meta, and para-hydroxybenzoic acid have been reported as 64.8, 78.2, and 119.1 kJ mol⁻¹, respectively. researchgate.net

The analysis of benzoic acid, the parent structure, by TGA reveals its characteristic decomposition pattern. researchgate.net TGA, coupled with derivative thermogravimetry (DTG), provides insights into the temperatures at which mass loss occurs, indicating processes such as sublimation or decomposition. researchgate.net For benzoic acid, the vapor pressure over a range of temperatures has been determined using the Antoine equation, which complements TGA data in understanding its phase transition from solid to gas. researchgate.net It is expected that this compound would exhibit a multi-stage decomposition pattern, likely involving the initial loss of the hydroxymethyl and carboxylic acid groups upon heating. However, without specific experimental data, the precise decomposition temperatures and kinetic parameters remain to be determined.

Table 1: Activation Energies of Decomposition for Hydroxybenzoic Acid Isomers

CompoundActivation Energy (E_act) in kJ/mol
ortho-Hydroxybenzoic Acid64.8 researchgate.net
meta-Hydroxybenzoic Acid78.2 researchgate.net
para-Hydroxybenzoic Acid119.1 researchgate.net

Computational Chemistry and In-silico Modeling for Molecular Characterization

Computational chemistry provides powerful tools for understanding the molecular structure and electronic properties of compounds like this compound. Through methods such as molecular modeling and Density Functional Theory (DFT), detailed insights into its geometry and reactivity can be obtained.

In a study on a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde, which is structurally similar to the title compound, geometry optimization was carried out using DFT with the B3LYP functional and a 6-311G(d,p) basis set. nih.gov The calculated bond lengths were found to be in good agreement with experimental X-ray diffraction data. nih.gov For instance, the C=N bond length was calculated to be 1.291 Å (experimental: 1.2795 Å) and the C-O (hydroxyl) bond length was 1.367 Å (experimental: 1.3503 Å). nih.gov These findings suggest that similar levels of theory would provide reliable geometric parameters for this compound.

Table 2: Comparison of Theoretical and Experimental Bond Lengths for a Structurally Related Schiff Base

BondTheoretical (B3LYP/6-311G(d,p)) Bond Length (Å)Experimental (X-ray) Bond Length (Å)
C8=N21.291 nih.gov1.2795 (17) nih.gov
C10—O11.367 nih.gov1.3503 (17) nih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in understanding the reactivity and electronic properties of molecules through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. vjst.vnnih.gov

While direct DFT studies on this compound are scarce, research on related compounds provides a strong basis for understanding its electronic characteristics. For a Schiff base containing the 2-hydroxy-5-methyl-benzaldehyde moiety, DFT calculations revealed a HOMO-LUMO energy gap (ΔE) of 3.923 eV. nih.gov The HOMO and LUMO orbitals were found to be delocalized over the π systems of the aromatic rings. nih.gov The relatively large energy gap suggests that the molecule can be classified as a hard molecule. nih.gov Similar studies on the benzoic acid dimer have also been performed, providing data on its electronic properties and thermodynamic parameters. vjst.vn These theoretical investigations are crucial for interpreting molecular electrostatic potential (MEP) surfaces, which are useful in understanding physiochemical properties and intermolecular interactions. vjst.vn

Table 3: Calculated Electronic Properties for a Structurally Related Schiff Base

ParameterValue (eV)
Ionization Potential (I)6.146 nih.gov
Electron Affinity (A)2.223 nih.gov
HOMO-LUMO Energy Gap (ΔE)3.923 nih.gov
Hardness (η)1.961 nih.gov
Softness (S)0.311 nih.gov

Investigations into Biological Activities and Pharmacological Mechanisms

Studies on Endogenous Metabolite Roles

2-Hydroxy-5-(hydroxymethyl)benzoic acid is recognized as an endogenous metabolite, meaning it is a substance that occurs naturally within biological systems medchemexpress.com. It belongs to the chemical class of benzoic acids, which are characterized by a benzene (B151609) ring with at least one attached carboxyl group hmdb.ca. Its parent compound, salicylic (B10762653) acid, is a major plant hormone crucial for mediating defense pathways against pathogens nih.gov.

The metabolism of salicylic acid is a key aspect of its biological role. In plants like tomato and Arabidopsis, salicylic acid can be hydroxylated to form dihydroxybenzoic acids. For instance, the enzyme salicylate (B1505791) 3-hydroxylase (AtS3H) in Arabidopsis converts salicylic acid into 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA, also known as gentisic acid) nih.gov. Gentisic acid, in particular, accumulates in tomato plants infected with certain pathogens nih.govbiorxiv.org. This hydroxylation is a critical step in salicylic acid catabolism and helps regulate its levels to maintain homeostasis nih.gov. In humans, related benzoic acid derivatives are also part of metabolic processes; for example, 2,3-dihydroxybenzoic acid can undergo sulfation to form metabolites like 2-hydroxy-3-(sulfooxy)benzoic acid hmdb.ca. The presence of 2-(Hydroxymethyl)benzoic acid, an isomer of the title compound, has been noted in the human metabolome, further establishing this class of compounds as part of endogenous biochemical pathways hmdb.ca.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The potential for hydroxybenzoic acids to act as enzyme inhibitors has been a subject of significant research, particularly concerning enzymes involved in neurodegenerative diseases and inflammation.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting AChE is a therapeutic strategy for conditions like Alzheimer's disease, where acetylcholine levels are low. nih.gov Studies on various hydroxybenzoic acids have revealed that their molecular structure, especially the position of hydroxyl groups, significantly influences their ability to inhibit AChE. nih.gov

For example, a study comparing dihydroxy-isomers found that 2,5-dihydroxybenzoic acid (gentisic acid) had lower AChE inhibitory activity than its 3,4-isomer, despite having a higher binding constant. nih.gov The analysis suggested that the 2-hydroxyl group in gentisic acid did not form a hydrogen bond, leading to more hydrophobic interactions with the enzyme, similar to 3-hydroxybenzoic acid. The greater inhibitory activity of 3-hydroxybenzoic acid was attributed to an additional binding interaction with the amino acid Tyr130 at the enzyme's peripheral anionic site. nih.gov While this compound itself has not been the specific subject of these published studies, the findings on its structural analogs underscore the importance of substituent placement for potent enzyme inhibition.

5-Lipoxygenase (5-LOX) Inhibition: Beyond AChE, salicylic acid derivatives have been investigated as inhibitors of other enzymes, such as the pro-inflammatory 5-lipoxygenase (5-LOX). researchgate.net Researchers have synthesized novel 5-selenized salicylic acid derivatives that act as selective inhibitors of 5-LOX while having minimal effect on the related 12/15-LOX enzyme. researchgate.netrsc.org This isoform-specificity is a noteworthy finding for developing targeted anti-inflammatory agents. researchgate.netrsc.org

Other Reported Biological Activities (e.g., Antialgal, Antimutagenic, Antiestrogenic, Hypoglycemic, Antiviral, Nematicidal)

Derivatives of salicylic acid have been explored for a wide array of biological effects, demonstrating the versatility of this chemical scaffold.

Antialgal Activity: Salicylic acid can influence the growth of eukaryotic algae. Studies have shown that low concentrations of salicylic acid can promote algal growth and enhance resistance to heavy metal stress, while high concentrations are inhibitory. mdpi.comresearchgate.net This dose-dependent effect is thought to relate to mechanisms like chelation of toxic ions and stimulation of the algae's antioxidant capacity. mdpi.com

Antimutagenic Activity: Phenolic compounds, including derivatives of hydroxybenzoic and hydroxycinnamic acids, are recognized for their potential to counteract DNA damage caused by mutagens. nih.govnih.govmdpi.com These compounds can act through various mechanisms, such as scavenging reactive oxygen species (ROS) that can damage DNA, inhibiting the metabolic activation of pro-mutagens, or enhancing DNA repair processes. mdpi.com The antimutagenic properties of hydroxycinnamic acids released from plant cell walls suggest a role in the protective effects of dietary fiber. nih.gov

Antiestrogenic Activity: Certain salicylic acid derivatives have been evaluated for their ability to modulate estrogen receptor (ER) activity. nih.gov Alkylphenol derivatives of salicylic acid and salicylamide (B354443) have been synthesized and screened for anti-uterotrophic effects, an indicator of antiestrogenic action. nih.gov For instance, one salicylamide derivative demonstrated significant inhibitory activity in anti-uterotrophic tests and reduced the viability of an ER-positive human breast cancer cell line (MCF-7). nih.gov The development of such compounds is part of a broader effort to find novel selective estrogen receptor modulators (SERMs) for therapeutic use. nih.govmdpi.com

Hypoglycemic Activity: Salicylates have long been known to possess blood sugar-lowering properties. nih.gov This effect is partly mediated by enhancing insulin (B600854) secretion, potentially through the inhibition of prostaglandin (B15479496) synthesis. nih.gov More recently, research has shown that treating certain plants with salicylic acid can increase the antihyperglycemic activity of their extracts by boosting the inhibition of enzymes like α-amylase and α-glucosidase. imrpress.com Furthermore, selenium-containing polysaccharides have demonstrated significant hypoglycemic effects, protecting organs and reducing blood glucose levels in animal models of diabetes. nih.gov

Antiviral Activity: The potential for benzoic acid derivatives to act as antiviral agents has been explored through computational studies. In one in silico study, several derivatives were investigated for their ability to inhibit the SARS-CoV-2 main protease, a critical enzyme for viral replication. nih.gov 2,5-dihydroxybenzoic acid (gentisic acid) was among the compounds evaluated, and molecular docking was used to predict its binding affinity to the enzyme's active site. nih.gov

Nematicidal Activity: Salicylic acid and its derivatives have shown promise as agents against plant-parasitic nematodes. Acetylsalicylic acid (aspirin) demonstrated nematicidal activity against the root-knot nematode Meloidogyne incognita, significantly reducing root galling on tomato plants in greenhouse experiments. ekb.egresearchgate.net Its efficacy has been compared to conventional chemical nematicides, suggesting it could be a safer alternative for managing nematode infestations. ekb.egmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Understanding how the chemical structure of a molecule relates to its biological activity is fundamental for designing more effective compounds. For this compound and its analogs, SAR studies have been conducted using both theoretical and computational methods.

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to correlate chemical structure with biological activity. The Hammett equation is a classic tool in this field, relating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. It provides a quantitative measure of the electronic effects (inductive and resonance) of substituents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex, such as a ligand binding to a protein receptor. It is widely used to understand and predict biological activity.

Docking against Acetylcholinesterase (AChE): Docking simulations have been instrumental in explaining the differential inhibitory activities of hydroxybenzoic acid isomers against AChE. nih.gov These studies revealed how the positioning of hydroxyl groups affects hydrogen bonding and hydrophobic interactions within the enzyme's active and peripheral sites, thereby determining binding affinity and inhibitory potency. nih.gov

Docking against Viral Proteases: In the search for antiviral agents, molecular docking was used to evaluate the binding affinity of benzoic acid derivatives, including 2,5-dihydroxybenzoic acid, to the active site of the SARS-CoV-2 main protease. nih.gov Such in silico screening helps identify promising candidates for further experimental testing. nih.gov

Docking against Cyclooxygenase (COX) Enzymes: In-silico studies have also been performed on derivatives like 5-acetamido-2-hydroxy benzoic acid to predict their interaction with COX enzymes, which are key targets for anti-inflammatory drugs. mdpi.com These analyses help evaluate whether structural modifications lead to higher binding affinities than existing inhibitors. mdpi.com

The table below summarizes findings from molecular docking studies on related benzoic acid derivatives against various protein targets.

Compound ClassProtein TargetKey Findings from Docking AnalysisReference
Hydroxybenzoic acidsAcetylcholinesterase (AChE)Hydroxyl group position dictates hydrogen bonding and hydrophobic interactions, influencing inhibitory activity. nih.gov
Benzoic acid derivatives (e.g., 2,5-dihydroxybenzoic acid)SARS-CoV-2 Main ProteasePredicted binding affinity and interactions with active site amino acid residues to identify potential antiviral candidates. nih.gov
5-Acetamido-2-hydroxy benzoic acid derivativesCyclooxygenase-2 (COX-2)Derivatives showed potentially better binding affinity with the COX-2 receptor compared to precursors. mdpi.com
5-Selenized salicylic acid derivatives5-Lipoxygenase (5-LOX)Analysis suggested the inhibitor is capable of penetrating the active site of the enzyme. researchgate.net

Metabolomic Research and Biological Fate

Metabolomic research investigates the complete set of small-molecule metabolites within a biological system. For this compound and its relatives, this research sheds light on their biological fate—how they are processed, transformed, and excreted.

In plants, the biological fate of salicylic acid is closely tied to its role in pathogen defense. Upon infection, salicylic acid levels are tightly regulated through various metabolic pathways, including hydroxylation. nih.gov The conversion of salicylic acid to 2,5-dihydroxybenzoic acid (gentisic acid) by the S5H enzyme is a major catabolic route in plants like tomato. nih.govbiorxiv.org When this pathway is blocked (e.g., in S5H-silenced plants), salicylic acid is rerouted into other forms. Depending on the specific pathogen, this can lead to an accumulation of glycosylated salicylic acid or other phenolic compounds like feruloyldopamine. nih.govbiorxiv.org This demonstrates that the biological fate of salicylic acid is dynamic and can be altered by external stimuli.

In humans, related compounds are also subject to metabolic transformation. The Human Metabolome Database (HMDB) lists 2-(Hydroxymethyl)benzoic acid, an isomer, as an endogenous metabolite found in biofluids. hmdb.ca Furthermore, metabolic prediction models and experimental data show that dihydroxybenzoic acids can be metabolized via sulfation by sulfotransferase enzymes, leading to the formation of phenylsulfates such as 2-hydroxy-3-(sulfooxy)benzoic acid. hmdb.ca These transformations are crucial for detoxification and excretion, determining the compound's residence time and activity in the body.

Occurrence, Isolation, and Biosynthetic Pathways

Natural Occurrence in Botanical Sources

There is a lack of specific data identifying 2-Hydroxy-5-(hydroxymethyl)benzoic acid in medicinal and edible plants. While many benzoic acid derivatives are found in plants and are known for their biological activities, the distribution of this particular compound remains an area for future research.

Similarly, the presence of this compound has not been specifically reported in common plant-derived products such as teas, fruits, or wines. The focus of phytochemical analyses of these products has typically been on other phenolic compounds.

Isolation and Extraction Methodologies from Natural Sources

Given the absence of confirmed botanical sources for this compound, specific methodologies for its extraction and isolation from plants have not been developed. However, general techniques for the extraction of hydroxybenzoic acids from plant matrices are well-established. These methods typically involve solvent extraction with polar solvents like methanol (B129727), ethanol, or acetone, followed by partitioning and chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) for purification and isolation.

Microbial Production and Biotransformation Pathways

The most definitive source of this compound to date is the microbial kingdom, specifically from certain fungal species.

Research has successfully identified and isolated this compound from the culture of the marine sponge-associated fungus Neosartorya quadricincta. The isolation process from the fungal culture typically involves extraction of the culture broth and/or mycelium with organic solvents, followed by a series of chromatographic separations to purify the compound.

The biosynthesis of benzoic acid and its derivatives in microorganisms is known to occur through various metabolic routes, often involving the shikimate pathway. While the specific biosynthetic pathway for this compound in Neosartorya quadricincta has not been fully elucidated, it is likely formed from a precursor such as salicylic (B10762653) acid through hydroxylation and subsequent modification of a methyl group. The biosynthesis of many fungal secondary metabolites is often governed by gene clusters that encode the necessary enzymes for their production. Further genomic and metabolic studies on Neosartorya quadricincta are needed to detail the precise enzymatic steps leading to the synthesis of this compound.

Biosynthetic Origin and Precursor Analysis

The biosynthetic pathway of this compound, while not yet fully elucidated in a single, comprehensive study, can be inferred from established principles of secondary metabolite biosynthesis in plants and microorganisms. The structural features of the molecule strongly suggest its origin from the shikimate pathway, a central route for the biosynthesis of aromatic compounds.

The core of this compound is a benzoic acid scaffold. In plants, benzoic acids are primarily derived from the amino acid L-phenylalanine via the phenylpropanoid pathway. nih.govresearchgate.net This multi-step process involves the deamination of phenylalanine to form cinnamic acid, which then undergoes side-chain shortening to yield benzoic acid. nih.gov Two principal routes have been proposed for this conversion: a CoA-dependent β-oxidative pathway and a CoA-independent, non-β-oxidative pathway. researchgate.net

The biosynthesis is hypothesized to proceed through a key intermediate, gentisic acid (2,5-dihydroxybenzoic acid), or a closely related dihydroxybenzoic acid derivative. Gentisic acid is a known plant metabolite and its biosynthesis from chorismate, a key intermediate of the shikimate pathway, has been studied. nih.gov It can also be formed through the hydroxylation of salicylic acid (2-hydroxybenzoic acid). researchgate.net

The final and defining step in the formation of this compound is the introduction of a hydroxymethyl group (-CH₂OH) onto the C5 position of the gentisic acid-like precursor. This transformation is likely catalyzed by a hydroxymethyltransferase enzyme. One well-characterized class of such enzymes is serine hydroxymethyltransferase (SHMT), which utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor to facilitate the transfer of a one-carbon unit from serine to a substrate. ebi.ac.uknih.govwikipedia.org While the specific hydroxymethyltransferase that acts on a gentisate-type molecule to produce the target compound has not been definitively identified, the enzymatic logic is well-established in primary and secondary metabolism.

The proposed biosynthetic pathway, therefore, initiates with primary metabolism, branching off from the shikimate pathway to form a dihydroxybenzoic acid intermediate, which is then subject to a final hydroxymethylation step.

Interactive Data Table: Key Precursors and Enzymes in the Proposed Biosynthetic Pathway

Compound/Enzyme Class Proposed Role in Biosynthesis
L-PhenylalanineAmino AcidPrimary precursor from the shikimate pathway.
Cinnamic AcidPhenylpropanoidIntermediate formed by the deamination of phenylalanine.
Benzoic AcidAromatic Carboxylic AcidCore structural unit formed by side-chain shortening of cinnamic acid.
Gentisic Acid (2,5-dihydroxybenzoic acid)Dihydroxybenzoic AcidHypothesized key intermediate precursor to the final compound.
Phenylalanine Ammonia-Lyase (PAL)LyaseCatalyzes the conversion of L-phenylalanine to cinnamic acid. nih.gov
HydroxylaseOxidoreductaseProposed to catalyze the hydroxylation of a benzoic acid precursor to form a gentisic acid-like intermediate.
Hydroxymethyltransferase (e.g., SHMT-like)TransferaseProposed to catalyze the final step, the transfer of a hydroxymethyl group to the C5 position of the dihydroxybenzoic acid precursor. ebi.ac.uknih.govwikipedia.org

Role in Advanced Chemical Synthesis and Materials Science

Reagent in Multicomponent Reactions (e.g., Passerini, Ugi)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of each starting material. While there is no specific literature detailing the direct use of 2-Hydroxy-5-(hydroxymethyl)benzoic acid in the well-known Passerini and Ugi reactions, the structurally related compound, 2-(hydroxymethyl)benzoic acid, has been effectively employed in these processes.

In the Ugi four-component reaction, 2-(hydroxymethyl)benzoic acid can act as a "sacrificial" acid. researchgate.net Its use can lead to shorter reaction times, higher yields, and greener reaction conditions. researchgate.net Similarly, in certain variations of the Passerini three-component reaction, which synthesizes α-acyloxy amides, 2-(hydroxymethyl)benzoic acid has been utilized to facilitate the transformation under mild conditions, proving tolerant to sensitive protecting groups. researchgate.net The mechanism of the N-split Ugi reaction has also been investigated using 2-(hydroxymethyl)benzoic acid. researchgate.net These applications for a similar molecule highlight the potential utility of benzoic acid derivatives with intramolecularly accessible functional groups in controlling complex reaction pathways, although the specific role of this compound in this context remains to be documented.

Scaffold for Complex Molecule Construction

A scaffold in chemical synthesis is a core molecular framework upon which more complex structures are built. This compound is an exemplary scaffold due to its three distinct functional groups, which serve as handles for sequential or orthogonal chemical modifications.

Carboxylic Acid Group: This group can readily undergo esterification or amidation to attach various molecular fragments.

Phenolic Hydroxyl Group: The phenol (B47542) can be converted into an ether or an ester, providing another point for molecular elaboration.

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde, esterified, or converted into a leaving group for nucleophilic substitution, offering further avenues for diversification.

This trifunctionality allows chemists to build complex molecules in a controlled, stepwise manner. For instance, related hydroxybenzoic acid structures are used as the foundation for synthesizing hybrid molecules and potential inhibitors of enzymes like acetylcholinesterase. researchgate.net The synthesis of derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a scaffold for antibacterial agents further illustrates the value of the substituted 2-hydroxyphenyl motif in constructing biologically active compounds. nih.gov The commercial availability of this compound as a chemical building block underscores its utility as a starting point for creating diverse and complex molecular entities. achemblock.combldpharm.com

Precursor for Advanced Materials Development (e.g., Polymers, Liquid Crystals)

The structure of this compound is well-suited for the synthesis of advanced materials like polymers and liquid crystals.

Polymers: Aromatic polyesters are a class of polymers known for their high thermal resistance. researchgate.net Molecules containing both a carboxylic acid and a hydroxyl group, such as hydroxy benzoic acids, can undergo self-polycondensation to form these polymers. researchgate.net this compound, possessing one carboxylic acid and two hydroxyl groups, can act as a monomer to create cross-linked or branched aromatic polyesters with specific properties. The rigid benzene (B151609) core would contribute to the thermal stability and mechanical strength of the resulting polymer. For example, salicylic (B10762653) acid (2-hydroxybenzoic acid) has been used as a component in the synthesis of polymers with formaldehyde (B43269) and other phenols. epa.gov

Liquid Crystals: Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. iosrjournals.org A key requirement for a molecule to exhibit liquid crystalline behavior (a mesophase) is structural anisotropy, such as a rigid, rod-like (calamitic) shape. iosrjournals.org this compound possesses a rigid aromatic core, which is a common feature in liquid crystal molecules. iosrjournals.org The carboxylic acid and hydroxyl groups can be chemically modified, for instance, through esterification with long alkyl chains, to create the necessary elongated molecular structure that encourages the formation of liquid crystalline phases. The synthesis of liquid crystals often involves the esterification of aromatic rings functionalized with hydroxyl and carboxylic acid groups. iosrjournals.org Blends of different alkylbenzoic and alkyloxybenzoic acids are also known to form nematic liquid crystal phases. nih.gov

Future Research Trajectories and Interdisciplinary Applications

Novel Derivatization for Enhanced Bioactivity

The core structure of 2-Hydroxy-5-(hydroxymethyl)benzoic acid, a salicylic (B10762653) acid analog, presents a versatile scaffold for chemical derivatization to enhance its inherent biological activities. Research is increasingly focused on synthesizing new analogs to improve potency and specificity against various biological targets.

One promising approach involves the creation of hydrazide derivatives. Studies on related 2-hydroxy benzyl (B1604629) hydrazides have yielded compounds with significant antioxidant and antibacterial properties. jchr.org For instance, by modifying the core structure, researchers have developed derivatives that exhibit potent radical scavenging activity and broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria. jchr.org One such derivative, compound C-7 in a specific study, demonstrated a larger zone of inhibition against Staphylococcus aureus and Escherichia coli than the standard antibiotic ciprofloxacin. jchr.org

Another avenue of exploration is the synthesis of peptide derivatives. The coupling of benzoic acid moieties with various amino acid esters or peptides can lead to novel compounds with unique pharmacological profiles. researchgate.net For example, research on a related iodinated quinazolinone benzoic acid structure, which was coupled to amino acid and peptide esters, resulted in derivatives with notable antibacterial, antifungal, and anthelmintic activities. researchgate.net This strategy highlights the potential for creating hybrid molecules that combine the features of salicylic acid with the biological specificity of peptides.

Furthermore, modifications at the 5-position of the salicylic acid ring have been shown to be particularly effective. The development of 5-acetamido-2-hydroxy benzoic acid derivatives, for example, has led to compounds with significant analgesic properties, potentially through enhanced selectivity for the COX-2 enzyme. mdpi.comnih.gov These studies underscore that strategic derivatization is a key future direction for unlocking the full therapeutic potential of this class of compounds.

Table 1: Bioactivity of Selected 2-Hydroxybenzoic Acid Derivatives

Derivative ClassModificationTarget Organism/AssayObserved Bioactivity/FindingReference
2-Hydroxy Benzyl Hydrazide (C-7)Hydrazide formationS. aureus / E. coliZone of inhibition of 2.0 cm for S. aureus and 2.1 cm for E. coli, exceeding the standard. jchr.org
2-Hydroxy Benzyl Hydrazide (C-7)Hydrazide formationDPPH Assay (% RSA)Showed good radical scavenging activity (91.45%) compared to the ascorbic acid standard (93.58%). jchr.org
Quinazolino Peptide DerivativeCoupling with peptide estersB. subtilis, S. aureus, E. coliScreened and confirmed to possess antibacterial activity. researchgate.net
Quinazolino Peptide DerivativeCoupling with peptide estersC. albicans, A. nigerScreened and confirmed to possess antifungal activity. researchgate.net
5-Acetamido-2-hydroxy benzoic acid derivative (PS3)N-acylation with phenylacetyl chlorideAcetic acid-induced writhing (in-vivo)Reduced painful activity by up to 75%, showing potent analgesic effects. mdpi.com

Mechanistic Elucidation of Pharmacological Effects

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their pharmacological effects is a critical area of ongoing research. These compounds belong to the broader family of hydroxybenzoic acids, which are known to act through various pathways, including antioxidant, anti-inflammatory, and metabolic-modulating functions. mdpi.com

A key mechanism is their antioxidant activity, which involves neutralizing free radicals by donating a hydrogen atom from the phenolic hydroxyl group. mdpi.com Computational studies suggest that for benzoic acid derivatives, the hydrogen atom transfer (HAT) mechanism is the preferred pathway for radical scavenging in non-polar environments. scielo.org.za

In the context of anti-inflammatory action, research points towards the inhibition of specific enzymes. Derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to target cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory cascade. mdpi.comnih.gov This targeted inhibition is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

More recently, a significant breakthrough has been the identification of 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin 5 (SIRT5). nih.gov SIRT5 is a crucial enzyme involved in cellular metabolism and has been implicated in several cancers. nih.gov Molecular docking studies have revealed that the carboxylate and adjacent hydroxyl group of these inhibitors are essential for binding, forming a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102 within the SIRT5 substrate-binding pocket. nih.gov This discovery opens a new therapeutic avenue for these compounds as potential anticancer agents by targeting metabolic pathways regulated by SIRT5.

Exploration in New Material Design

The functional groups present in this compound—a carboxylic acid, a phenolic hydroxyl, and a benzyl alcohol—make it an attractive building block for new polymers and advanced materials. Aromatic polyesters derived from hydroxy acids are valued for their use in resins, films, and as matrices for catalysts due to their thermal resistance. researchgate.net The polymerization of aromatic hydroxy acids can yield oligomers with good thermal stability, suitable for applications in moderate-temperature reaction media. researchgate.net

A particularly innovative application lies in the creation of co-crystalline polymer phases. Benzoic acid and its derivatives can be incorporated as guest molecules into the crystalline cavities of host polymers like syndiotactic polystyrene (sPS). mdpi.com Research has shown that the nanoporous crystalline δ form of sPS can segregate monomeric benzoic acid molecules, preventing the aggregation that typically occurs in solid states. mdpi.com This ability to isolate individual guest molecules within a stable polymer matrix could be leveraged for controlled release applications or to create materials with unique spectroscopic or catalytic properties.

The broader field of bio-based polymers also provides a context for the potential of this compound. The furan-based analog, 2,5-bis(hydroxymethyl)furan (BHMF), is being extensively studied as a renewable platform chemical for producing sustainable polyesters and polyurethanes. nih.gov By analogy, this compound could serve as a specialty monomer to impart specific properties, such as UV resistance or antioxidant capabilities, to high-performance polymers.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of this compound derivatives. In-silico techniques are proving indispensable for predicting biological activity and guiding synthetic efforts, thereby saving time and resources.

Molecular docking is a prominent example of this integration. In the development of novel analgesics, docking studies were used to predict the binding affinity of 5-acetamido-2-hydroxy benzoic acid derivatives to COX-2 receptors. mdpi.comnih.gov These computational predictions, which suggested favorable interactions, were subsequently validated through in-vivo experiments that confirmed the compounds' potent anti-nociceptive activity. mdpi.com Similarly, in the discovery of SIRT5 inhibitors, docking was used to elucidate the binding mode and explain the structure-activity relationships of various analogs, guiding the optimization of the lead compound. nih.gov

Density Functional Theory (DFT) is another powerful computational tool being applied. DFT calculations are used to investigate the structural, electronic, and vibrational properties of these molecules, providing insights that align with experimental data from FT-IR and NMR spectroscopy. mdpi.com Furthermore, DFT has been employed to study the thermodynamics of antioxidant mechanisms, helping to determine whether free radical scavenging proceeds via hydrogen atom transfer (HAT) or other pathways in different environments. scielo.org.za This integration allows for a deeper, molecular-level understanding of the compound's properties and actions.

Table 2: Comparison of Computational and Experimental Findings

Compound/Derivative ClassComputational MethodPrediction/InsightExperimental MethodExperimental ValidationReference
5-Acetamido-2-hydroxy benzoic acid derivativesMolecular DockingPredicted high binding affinity with COX-2 receptors (PDB: 4PH9, 5KIR).In-vivo writhing testCompounds showed significant analgesic activity, consistent with COX-2 inhibition. mdpi.comnih.gov
2-Hydroxybenzoic acid derivativesMolecular DockingIdentified key binding interactions (salt bridge with Arg105, H-bond with Tyr102) in the SIRT5 active site.Enzymatic Assay (IC50)Experimental IC50 values correlated with predicted binding modes, confirming SIRT5 inhibition. nih.gov
Benzoic acid derivativesDensity Functional Theory (DFT)Calculated Bond Dissociation Enthalpies (BDEs) to predict antioxidant mechanisms (HAT vs. SPLET).N/A (Theoretical Study)Provided theoretical evidence that HAT is the preferred mechanism in the gas phase. scielo.org.za
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acidDensity Functional Theory (DFT)Calculated theoretical 1H and 13C NMR chemical shifts and vibrational frequencies.NMR, FT-IR, FT-Raman SpectroscopyTheoretical calculations showed strong correlation with experimental spectroscopic data. mdpi.com

Broader Biotechnological and Pharmaceutical Implications

The cumulative research into this compound and its analogs points toward significant future implications in biotechnology and medicine. The compound's structural versatility makes it a valuable platform for developing next-generation therapeutic agents.

The discovery of derivatives that selectively inhibit SIRT5 has profound pharmaceutical implications, suggesting a new strategy for the development of targeted cancer therapies. nih.gov Given the role of SIRT5 in metabolic diseases, these compounds could also be explored for treating such conditions. The demonstrated efficacy of other derivatives as potent analgesics and broad-spectrum antimicrobial agents further widens their therapeutic potential, offering leads for new NSAIDs and antibiotics. jchr.orgresearchgate.netmdpi.com A key challenge, which future research must address, is optimizing the pharmacokinetic properties of these derivatives to improve bioavailability, a crucial step in translating promising compounds into viable drugs. mdpi.com

In biotechnology and material science, the compound holds promise as a specialty monomer. Its incorporation into polymers could lead to the development of "active packaging" with inherent antioxidant or antimicrobial properties, or advanced biomaterials with tailored functionalities. researchgate.netmdpi.com The ability to create materials with precisely segregated guest molecules opens up possibilities in fields ranging from catalysis to controlled-release systems. mdpi.com As the demand for sustainable and functional materials grows, bio-based building blocks like this compound are poised to play an increasingly important role.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-5-(hydroxymethyl)benzoic acid?

  • Methodology : Synthesis often involves functional group modifications of benzoic acid derivatives. For example, hydroxymethylation via Friedel-Crafts alkylation or electrophilic aromatic substitution using formaldehyde derivatives. Intermediates like 2-bromo-5-hydroxybenzoic acid (CAS 58380-11-3) can serve as precursors for introducing hydroxymethyl groups .
  • Key Considerations : Monitor reaction conditions (e.g., temperature, catalysts) to avoid over-substitution. Purification via column chromatography or recrystallization ensures product integrity .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. Use software like SHELXL for refinement .
  • Example : For analogous compounds like sulfasalazine derivatives (e.g., 2-hydroxy-5-azo-benzoic acids), SHELX programs resolve hydrogen bonding networks and confirm hydroxyl/hydroxymethyl group orientations .

Q. What analytical techniques validate its purity and identity?

  • Methodology :

  • LC-MS : Detects impurities and confirms molecular weight (e.g., LC-MS platforms for benzoic acid analogs ).
  • NMR : ¹H/¹³C NMR verifies substitution patterns (e.g., distinguishing hydroxymethyl protons at δ ~4.3 ppm ).
    • Quality Control : Reference standards (e.g., EP impurity standards) ensure batch consistency .

Q. How is its solubility and stability assessed in experimental buffers?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 1–12) using UV-Vis spectrophotometry.
  • Stability : Monitor degradation via HPLC under stress conditions (e.g., heat, light) .

Q. What are its primary applications in biological research?

  • Applications :

  • Probes : Derivatives like diazenyl-benzoic acids act as metabolic reporters or fluorescent tags .
  • Antimicrobial Studies : Sulfonamide analogs show activity via molecular docking against bacterial enzymes .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock/Vina to screen derivatives against targets (e.g., Topoisomerase II for sulfonamide analogs). Binding energies (< -8 kcal/mol suggest high affinity) .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. What electrochemical properties are relevant for redox studies?

  • Methodology : Cyclic voltammetry (CV) at glassy carbon electrodes identifies redox peaks. For example, azo-benzoic acids show reversible reduction peaks near -0.5 V (vs. Ag/AgCl), useful for colon-targeted prodrug design .

Q. How does its metabolism influence toxicity profiles?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes; track metabolites via LC-MS/MS.
  • Metabolite Identification : Look for glucuronidation or sulfation at the hydroxymethyl group, as seen in related hydroxybenzoic acids .

Q. What strategies optimize its selective functionalization?

  • Methodology :

  • Protecting Groups : Temporarily block hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) to direct reactions to the hydroxymethyl site .
  • Catalysis : Use Pd/Cu for cross-coupling at the aromatic ring without disturbing substituents .

Q. How is its environmental impact assessed?

  • Methodology :

  • Ecotoxicology : Test biodegradability in OECD 301 assays. Hydroxybenzoic acids often degrade within 28 days.
  • Aquatic Toxicity : Use Daphnia magna or algae models; EC50 values >10 mg/L indicate low risk .

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Feasible Synthetic Routes

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2-Hydroxy-5-(hydroxymethyl)benzoic acid
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2-Hydroxy-5-(hydroxymethyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.